B1575007 Cancer/testis antigen 1 (123-137)

Cancer/testis antigen 1 (123-137)

カタログ番号: B1575007
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Immunotherapy and Vaccine Development

Cancer/testis (CT) antigens, including CT antigen 1, are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. This unique expression profile makes them ideal targets for cancer immunotherapy. Clinical trials utilizing antigens like MAGE-A and NY-ESO-1, which are similar to CT antigen 1, are currently in progress, highlighting the potential of CT antigens in the development of antigen-specific cancer vaccines (Scanlan et al., 2002).

Biomarkers for Early Cancer Detection

CT antigens, including CT antigen 1, can serve as biomarkers for early cancer detection. Their expression in various cancers, combined with their absence in most normal adult tissues, provides a unique marker that can be used to identify cancers at an early stage (Ghafouri-Fard & Modarressi, 2009).

Cancer Vaccine Trials and Antigen Expression Analysis

The expression of CT antigens, such as CT antigen 1, has led to the development of cancer vaccine trials. Studies on CT antigens like MAGE-A3 and NY-ESO-1, which share similarities with CT antigen 1, have shown that they can elicit spontaneous humoral and cell-mediated immune responses in cancer patients, making them potential targets for immunotherapy (Caballero & Chen, 2009).

Diagnostic and Therapeutic Development in Specific Cancers

The high expression of CT antigens, such as CT antigen 1, in specific cancers like epithelial ovarian cancer (EOC) suggests their importance in early diagnostics. This makes them potential targets for the development of diagnostic and therapeutic methods in specific cancer types (Garg et al., 2007).

Role in Oncogenesis and Tumorigenesis

CT antigens, including CT antigen 1, might play a role in oncogenesis. The expression of these antigens in various tumor types, such as melanoma and carcinomas of the bladder, lung, and liver, suggests that they could contribute characteristic features to the neoplastic phenotype, including immortality, invasiveness, immune evasion, hypomethylation, and metastatic capacity (Simpson et al., 2005).

Potential in Immunotherapy

Cancer/testis antigens like CT antigen 1 are considered promising candidates for cancer immunotherapy. They have become a major focus for the development of vaccine-based clinical trials in recent years due to their restricted expression to tumors and immunogenic nature (Kulkarni et al., 2012).

特性

配列

LKEFTVSGNILTIRL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (123-137); NY-ESO-1 (123-137)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。